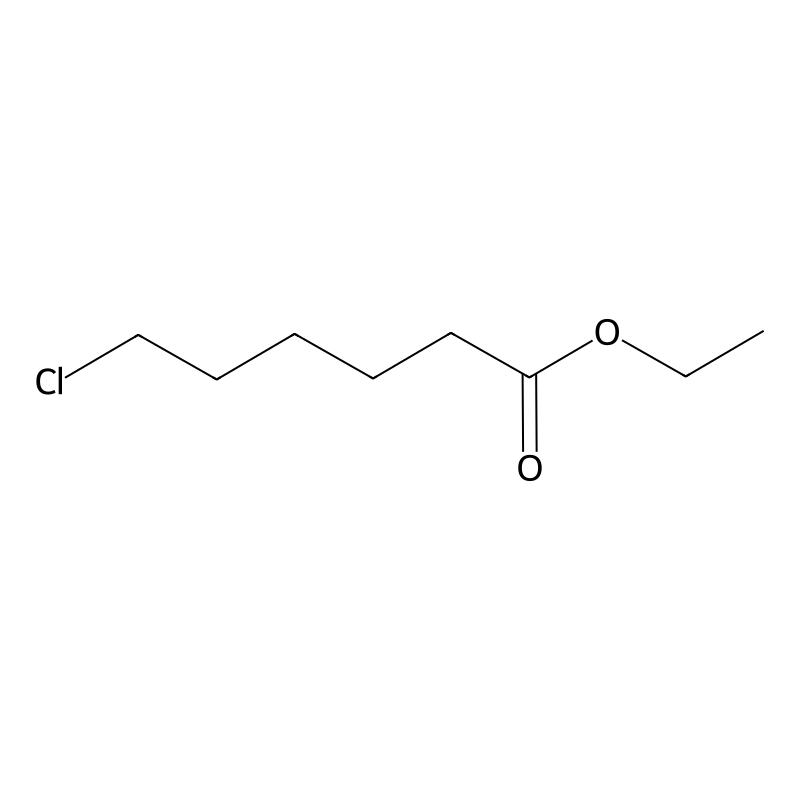

Ethyl 6-chlorohexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl 6-chlorohexanoate is an organic compound with the molecular formula C8H15ClO2. It is classified as an ester, specifically derived from 6-chlorohexanoic acid and ethanol. This compound appears as a colorless to light yellow liquid and is notable for its applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The presence of the chlorine atom in its structure enhances its reactivity, making it a valuable intermediate in various

Synthesis and characterization:

Ethyl 6-chlorohexanoate is a chemical compound with the formula C₈H₁₅ClO₂. It can be synthesized through various methods, including the reaction of 6-chlorohexanoic acid with ethanol in the presence of an acid catalyst []. Research studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product [, ]. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and identify any impurities present in the synthesized material [, ].

Potential applications:

While the specific applications of Ethyl 6-chlorohexanoate in scientific research are not extensively documented, its potential uses can be inferred based on its chemical properties and the functionalities it possesses. Here are some potential areas of exploration:

- Intermediate in organic synthesis: The presence of the ester group and the chlorine atom makes Ethyl 6-chlorohexanoate a potentially valuable intermediate in the synthesis of various organic compounds. It could serve as a starting material for the preparation of other functionalized molecules through further chemical transformations [].

- Study of reaction mechanisms: The reactivity of the ester bond and the chlorine atom in Ethyl 6-chlorohexanoate can be employed to investigate reaction mechanisms in organic chemistry. Studies have utilized this compound as a model substrate to understand the kinetics and thermodynamics of various reactions [, ].

- Material science applications: The unique combination of hydrophobic and hydrophilic moieties in Ethyl 6-chlorohexanoate suggests potential applications in material science. It could be explored for the development of novel materials with specific properties, such as self-assembling structures or liquid crystals.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to various derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 6-chlorohexanoic acid and ethanol.

- Reduction: The compound can be reduced to 6-chlorohexanol using reducing agents like lithium aluminum hydride .

Common Reagents and Conditions- Substitution: Sodium hydroxide or ammonia in an aqueous medium.

- Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide under reflux conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

The biological activity of ethyl 6-chlorohexanoate has been explored in various contexts. It is primarily investigated for its potential use as a building block in drug development. The compound can be hydrolyzed by esterases, producing 6-chlorohexanoic acid, which may participate in metabolic pathways. The reactivity of the chlorine atom also allows for further functionalization, potentially leading to biologically active compounds .

Ethyl 6-chlorohexanoate can be synthesized through the following methods:

- Esterification: This is the most common method, involving the reaction of 6-chlorohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The mixture is heated under reflux to facilitate the reaction.

- Industrial Production: In industrial settings, continuous esterification processes may be employed where reactants are fed into a reactor with a catalyst, followed by purification through distillation .

Ethyl 6-chlorohexanoate has several applications across different fields:

- Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biological Research: Used in studies related to ester hydrolysis and enzyme-catalyzed reactions.

- Chemical Industry: Employed in producing specialty chemicals and as a reagent in organic synthesis .

Studies on the interactions of ethyl 6-chlorohexanoate focus on its reactivity and potential biological effects. The compound's ability to undergo nucleophilic substitution makes it a candidate for further chemical transformations that could lead to new therapeutic agents. Research has indicated that derivatives formed from this compound may exhibit varying degrees of biological activity depending on the substituents introduced during reactions .

Ethyl 6-chlorohexanoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Differences |

|---|---|---|

| Ethyl hexanoate | Ester | Lacks chlorine; less reactive in substitution. |

| Methyl 6-chlorohexanoate | Ester | Methyl group instead of ethyl; affects properties. |

| 6-chlorohexanoic acid | Acid | Parent compound; can be used to synthesize the ester. |

| Ethyl 6-(chloroformyl)hexanoate | Ester | Contains a formyl group; different reactivity. |

Uniqueness

The uniqueness of ethyl 6-chlorohexanoate lies primarily in its chlorine atom, which enhances its reactivity compared to similar esters. This allows for more versatile chemical transformations and potential applications in drug development and synthesis of complex organic molecules .